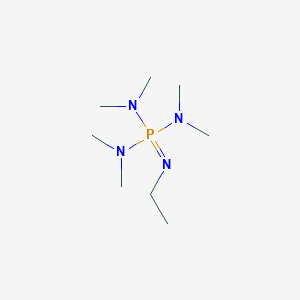
N'''-Ethyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is widely used in organic synthesis due to its ability to act as a non-ionic, non-charged nitrogen base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide can be synthesized through the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions due to its strong basicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Reactions often occur in the presence of solvents like THF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramide oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This compound interacts with molecular targets through the formation of hydrogen bonds and coordination complexes, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylphosphoramide (HMPA): Similar in structure but lacks the ethyl group, making it less sterically hindered.
Tris(dimethylamino)phosphine: Another phosphazene base with similar basicity but different steric properties.
Tris(diethylamino)phosphine: Similar in function but with different alkyl groups, affecting its reactivity and solubility.
Uniqueness
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its combination of strong basicity and steric hindrance, which allows it to act as an effective catalyst and reagent in various chemical reactions. Its ethyl group provides additional steric protection, making it more selective in certain reactions compared to its analogs .
Propiedades
Número CAS |
55215-25-3 |
|---|---|
Fórmula molecular |
C8H23N4P |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)-ethylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H23N4P/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8H2,1-7H3 |
Clave InChI |
XKDWVOLGFDABAH-UHFFFAOYSA-N |
SMILES canónico |
CCN=P(N(C)C)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


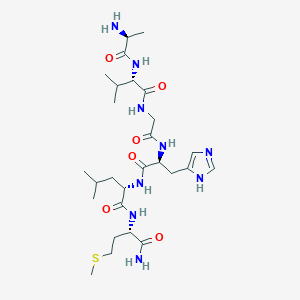
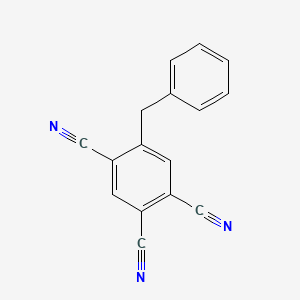
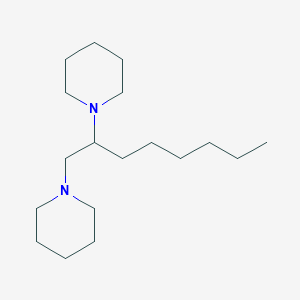
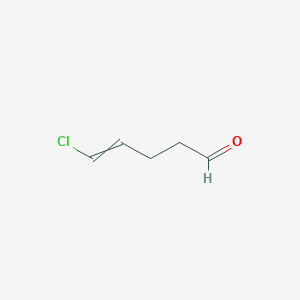
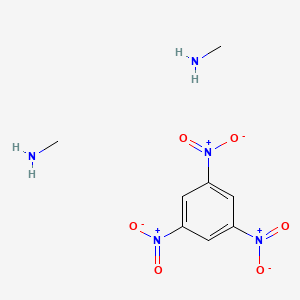
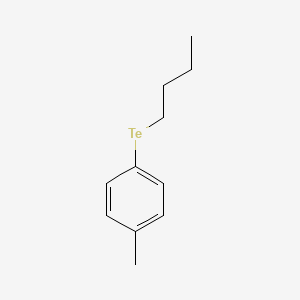
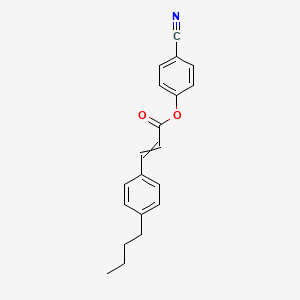
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


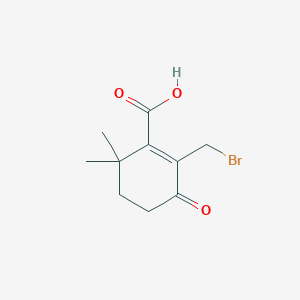
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

